
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide, also known as CTO, is a chemical compound that belongs to the family of dioxathiolanes. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is based on its ability to react with thiol-containing compounds. The reaction proceeds via a nucleophilic substitution mechanism, in which the thiol attacks the chlorine atom of this compound, resulting in the formation of a stable adduct. This reaction is irreversible, making this compound a useful reagent for the detection and modification of thiol-containing compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in lab experiments is its high reactivity towards thiol-containing compounds. This makes it a useful reagent for the detection and modification of these compounds. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the main limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with this compound.
Orientations Futures
There are several potential future directions for the use of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in scientific research. One potential application is in the development of new antibiotics. This compound has been shown to have antimicrobial properties, and further research in this area may lead to the development of new antibiotics that are effective against drug-resistant bacteria. Additionally, this compound may have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. Further research in these areas may lead to the development of new therapies that are based on the properties of this compound.
Méthodes De Synthèse
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide can be synthesized by the reaction of 1,3-propanedithiol with chlorine gas in the presence of a base such as sodium hydroxide. The reaction proceeds via a substitution mechanism, and the resulting product is a white crystalline solid with a melting point of 106-107°C.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been extensively used in scientific research as a reagent for the detection of thiol-containing compounds. It reacts with thiols to form stable adducts, which can be easily detected using various analytical techniques such as HPLC, GC-MS, and NMR. This compound has also been used as a crosslinking agent for the modification of proteins and nucleic acids. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
15121-11-6 |
|---|---|
Formule moléculaire |
C3H5ClO3S |
Poids moléculaire |
156.59 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5ClO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clé InChI |
RGDJXHLNJJZNGO-UHFFFAOYSA-N |
SMILES |
C1C(OS(=O)O1)CCl |
SMILES canonique |
C1C(OS(=O)O1)CCl |
Autres numéros CAS |
15121-11-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



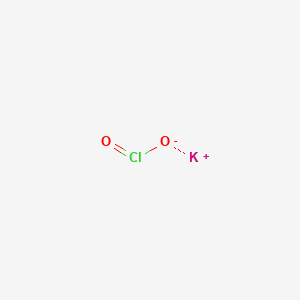


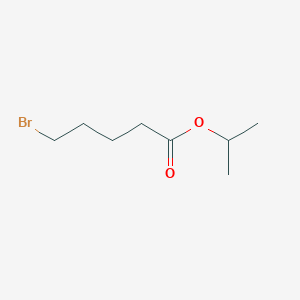
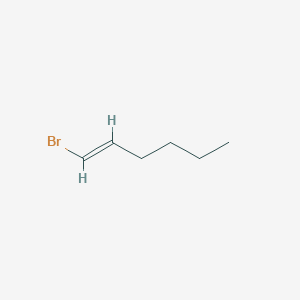
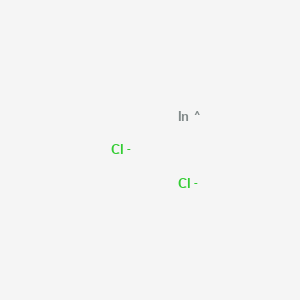

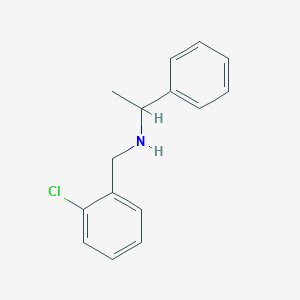
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
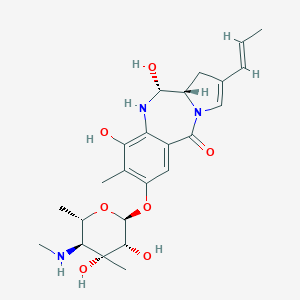

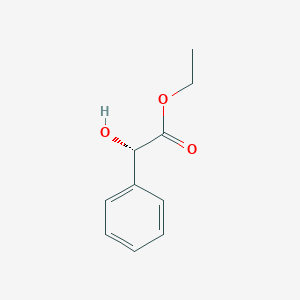
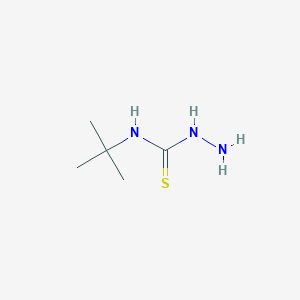
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)